Methyl dicyclohexylborinate
CAS No.: 32705-46-7
Cat. No.: VC18970683
Molecular Formula: C13H25BO
Molecular Weight: 208.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32705-46-7 |
|---|---|
| Molecular Formula | C13H25BO |
| Molecular Weight | 208.15 g/mol |
| IUPAC Name | dicyclohexyl(methoxy)borane |
| Standard InChI | InChI=1S/C13H25BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
| Standard InChI Key | PTLDWMOYTRJNMF-UHFFFAOYSA-N |
| Canonical SMILES | B(C1CCCCC1)(C2CCCCC2)OC |
Introduction
Synthesis and Purification
Preparation via Methanolysis
Methyl dicyclohexylborinate is synthesized through the methanolysis of trialkylboranes. In a representative procedure, triethylborane undergoes reaction with methanol in the presence of pivalic acid as a catalyst. This method ensures high yields and purity, with distillation serving as the primary purification step (e.g., boiling point: ~75–76°C at 1 mmHg for analogous methyl di(n-hexyl)borinate) .
Steric Considerations in Synthesis
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) of related borinates suggests decomposition temperatures exceeding 200°C, though specific data for methyl dicyclohexylborinate require further study. Its steric bulk likely enhances thermal stability compared to linear alkyl analogs .
Applications in Polymer Chemistry
Role in Poly(cyclodiborazane) Synthesis
In polymer chemistry, methyl dicyclohexylborinate serves as a monomer in reactions with bis(silylimine)s. Unlike methyl di(n-hexyl)borinate or methyl diethylborinate—which form high-molecular-weight poly(cyclodiborazane)s—the cyclohexyl derivative’s steric bulk prevents polymer formation. Instead, it stabilizes monomeric iminoboranes (Table 1) .
Table 1: Outcomes of Bis(silylimine) Reactions with Methyl Dialkylborinates
| Borinate Used | Product Type | Molecular Weight (Da) | Solubility Post-Reaction |
|---|---|---|---|
| 2b (n-hexyl) | Polymer (3ab) | 10,700 | Soluble in hot THF |
| 2c (ethyl) | Polymer (3ac) | 5,900 | Partially soluble |
| 2d (cyclohexyl) | Monomer (6a/6b) | <1,000 | Insoluble |
Mechanistic Insights
The inability to form polymers arises from hindered cycloaddition of iminoborane intermediates. Computational studies suggest that the cyclohexyl groups raise the activation energy for ring closure, favoring monomer isolation over chain propagation .
Comparative Reactivity with Other Borates
Catalytic Applications
While not directly cited in catalytic studies within the provided sources, analogous borates (e.g., B3, B5 in Ref. ) demonstrate that steric and electronic modifications significantly impact catalytic activity. For example, borates with linear alkyl chains enhance ethylene polymerization rates, whereas bulky groups like cyclohexyl reduce activity but improve thermal stability .
Steric vs. Electronic Effects
Methyl dicyclohexylborinate’s reactivity is sterically dominated, whereas electron-withdrawing groups in other borates (e.g., aryl substituents) alter Lewis acidity. This dichotomy underscores the importance of substituent choice in tailoring borate reactivity for specific applications .
Future Directions and Challenges
Expanding Monomer Libraries
Future research should explore hybrid borinates combining cyclohexyl groups with smaller alkyl or aryl substituents to balance steric and electronic effects. Such compounds could enable controlled polymerization while retaining thermal stability.
Advanced Characterization
Detailed NMR and X-ray crystallographic studies of methyl dicyclohexylborinate and its derivatives are needed to elucidate bond geometries and electronic distributions. These data would inform mechanistic models of boron-nitrogen heterocycle formation.
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